An In-depth Technical Guide to the Physical Properties and Melting Point Determination of 3-[(3-Chlorobenzyl)oxy]benzoyl Chloride
An In-depth Technical Guide to the Physical Properties and Melting Point Determination of 3-[(3-Chlorobenzyl)oxy]benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[(3-Chlorobenzyl)oxy]benzoyl chloride, also identified by its CAS Number 220847-86-9 and as the research compound Valategrast, is a molecule of significant interest within the domains of medicinal chemistry and drug development.[1][2][3][4] As an acyl chloride, its reactivity is a cornerstone of its utility in synthesizing a variety of ester and amide derivatives, making it a valuable intermediate in the creation of novel therapeutic agents. This guide provides a comprehensive overview of the known physical properties of 3-[(3-Chlorobenzyl)oxy]benzoyl chloride and offers a detailed, field-proven protocol for the experimental determination of its melting point, a critical parameter for assessing purity and ensuring consistency in research and development applications.
Core Physical and Chemical Characteristics
Understanding the fundamental physical and chemical properties of a compound is paramount for its effective handling, application, and the interpretation of experimental outcomes. While extensive physical data for 3-[(3-Chlorobenzyl)oxy]benzoyl chloride is not widely published, key identifiers and calculated properties are summarized below. The lack of a publicly documented melting point underscores the necessity for a reliable experimental protocol for its determination, which will be addressed in detail in the subsequent section.
| Property | Value | Source |
| Chemical Name | 3-[(3-Chlorobenzyl)oxy]benzoyl chloride | - |
| Synonym | Valategrast | [1][2][4] |
| CAS Number | 220847-86-9 | [1][2][3] |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ | - |
| Molecular Weight | 281.14 g/mol | [5] |
| Melting Point | Not available in public literature | - |
The molecular structure of 3-[(3-Chlorobenzyl)oxy]benzoyl chloride incorporates a benzoyl chloride moiety, which is known to be reactive, particularly towards nucleophiles such as water, alcohols, and amines.[6] The presence of the 3-chlorobenzyl ether linkage further contributes to the molecule's overall size and potential intermolecular interactions, which are expected to influence its physical state and melting point. Given its classification as a research chemical, it is imperative that handling is conducted with appropriate safety precautions, as will be detailed later in this guide.[5]
Experimental Protocol: Melting Point Determination
The melting point of a crystalline solid is a crucial physical property that provides insights into its purity.[7] A sharp melting range (typically 0.5-1.0°C) is indicative of a high degree of purity, whereas a broad melting range at a depressed temperature often suggests the presence of impurities.[7] The following protocol outlines a robust and self-validating method for determining the melting point of 3-[(3-Chlorobenzyl)oxy]benzoyl chloride using a modern digital melting point apparatus.
Causality Behind Experimental Choices
The choice of a slow heating rate (1-2°C per minute) as the sample approaches its melting point is critical to ensure thermal equilibrium between the heating block, the thermometer, and the sample.[8] This minimizes thermal lag and allows for an accurate observation of the temperature at which the phase transition from solid to liquid occurs. A preliminary, rapid heating is recommended for unknown samples to establish an approximate melting range, which then informs the more precise, slower measurement.[3] This two-tiered approach balances efficiency with accuracy.
Step-by-Step Methodology
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Sample Preparation:
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Ensure the sample of 3-[(3-Chlorobenzyl)oxy]benzoyl chloride is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.
-
Obtain a capillary tube (typically 1 mm internal diameter) sealed at one end.[9]
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Press the open end of the capillary tube into the powdered sample, forcing a small amount of the compound into the tube.
-
Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.[8] The packed sample height should be between 2-3 mm.[9]
-
-
Apparatus Setup:
-
Insert the packed capillary tube into the sample holder of the melting point apparatus.
-
Ensure the digital thermometer is correctly positioned and calibrated.
-
-
Approximate Melting Point Determination (for unknown samples):
-
Set the apparatus to a rapid heating rate (e.g., 10-20°C per minute).[3]
-
Observe the sample and record the temperature at which it begins to melt and the temperature at which it is completely molten. This provides an approximate melting range.
-
Allow the apparatus to cool sufficiently before proceeding.
-
-
Precise Melting Point Determination:
-
Using a fresh sample, set the starting temperature of the apparatus to at least 20°C below the approximate melting point observed in the previous step.[8]
-
Set the heating rate to a slow ramp, typically 1-2°C per minute, as the temperature approaches the expected melting point.
-
Carefully observe the sample through the magnified viewing port.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).[8]
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Continue to observe and record the temperature at which the last solid crystal melts (the completion of melting).[8]
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The recorded temperatures constitute the melting point range.
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For validation, repeat the precise measurement with at least two more fresh samples to ensure reproducibility. Consistent results across multiple measurements enhance the trustworthiness of the data.
-
Sources
- 1. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 2. byjus.com [byjus.com]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. store.sangon.com [store.sangon.com]
- 5. 3-[(3-chlorobenzyl)oxy]benzoyl chloride | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. edisco.it [edisco.it]
